molecular formula C22H20N2OS B3477353 5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3477353
M. Wt: 360.5 g/mol
InChI Key: PKTZAZJYWSXZDJ-UHFFFAOYSA-N
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Description

“5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 4-methylphenylmethyl groups can be done via nucleophilic substitution reactions using suitable halogenated intermediates.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers may investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

Uniqueness

The uniqueness of “5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-(4-ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-3-16-8-10-18(11-9-16)19-13-26-21-20(19)22(25)24(14-23-21)12-17-6-4-15(2)5-7-17/h4-11,13-14H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTZAZJYWSXZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
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5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
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5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

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